N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide
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Overview
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide is a synthetic compound that features an indole moiety substituted with a bromine atom at the 6-position and a pyridinecarboxamide group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide typically involves the following steps:
Bromination of Indole: The indole ring is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Alkylation: The brominated indole is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-bromo-1H-indol-1-yl)acetamide .
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-1H-indol-1-yl)acetamide .
Uniqueness
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide is unique due to its specific substitution pattern and the presence of both indole and pyridinecarboxamide moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C16H14BrN3O |
---|---|
Molecular Weight |
344.21 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H14BrN3O/c17-13-5-4-12-6-9-20(15(12)11-13)10-8-19-16(21)14-3-1-2-7-18-14/h1-7,9,11H,8,10H2,(H,19,21) |
InChI Key |
CFQLPOKJCBHFHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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